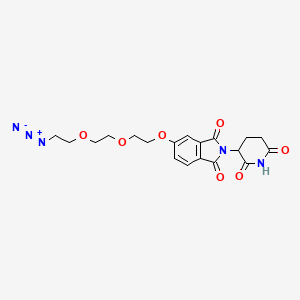
Thalidomide-5'-O-PEG2-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-O-PEG2-C2-azide is a compound that features a thalidomide ligand connected to a polyethylene glycol (PEG) spacer and an azide group. This compound is primarily used in the field of proteolysis targeting chimeras (PROTACs), which are cell-permeable heterobifunctional molecules designed to remove specific proteins from cells. The thalidomide ligand in this compound is known for its ability to recruit the E3 ligase complex, leading to the targeted degradation of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG2-C2-azide involves the conjugation of thalidomide with a PEG2 linker and an azide functional group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be linked to the PEG2 spacer.
PEG2 Spacer Attachment: The activated thalidomide is then reacted with a PEG2 spacer under controlled conditions to form a thalidomide-PEG2 intermediate.
Azide Introduction: Finally, the azide group is introduced to the thalidomide-PEG2 intermediate through a substitution reaction, resulting in the formation of Thalidomide-5’-O-PEG2-C2-azide
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG2-C2-azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the thalidomide-PEG2 intermediate.
Purification: The intermediate is purified using techniques such as chromatography to ensure high purity.
Final Reaction: The azide group is introduced in a controlled environment to produce the final compound.
Quality Control: The final product undergoes rigorous quality control measures, including NMR and HPLC-MS analysis, to ensure its purity and stability
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5’-O-PEG2-C2-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group in the compound can react with terminal alkynes or strained cyclooctynes through click chemistry reactions, forming stable triazole linkages
Substitution Reactions: The azide group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving Thalidomide-5’-O-PEG2-C2-azide.
Substitution Reactions: Reagents such as sodium azide and appropriate solvents are used for substitution reactions.
Major Products:
Scientific Research Applications
Thalidomide-5’-O-PEG2-C2-azide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry reactions.
Biology: Employed in the development of PROTACs for targeted protein degradation, aiding in the study of protein functions and interactions.
Medicine: Investigated for its potential in developing therapeutic agents for diseases such as cancer, where targeted protein degradation can be beneficial.
Industry: Utilized in the production of bioconjugates and other functionalized molecules for various industrial applications
Mechanism of Action
Thalidomide-5’-O-PEG2-C2-azide exerts its effects through the recruitment of the E3 ligase complex, specifically Cereblon (CRBN). The thalidomide ligand binds to CRBN, which is part of the cullin-4-containing E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The PEG2 spacer and azide group facilitate the conjugation of the compound to other molecules, enhancing its versatility in various applications .
Comparison with Similar Compounds
Thalidomide-5’-O-PEG2-C2-acid: Similar to Thalidomide-5’-O-PEG2-C2-azide but contains a carboxylic acid group instead of an azide group.
Thalidomide-5’-O-PEG2-NHS ester: Contains an NHS ester group, which is useful for conjugation with amine groups.
Uniqueness: Thalidomide-5’-O-PEG2-C2-azide is unique due to its azide functional group, which allows for click chemistry reactions. This makes it highly versatile for bioconjugation and the development of PROTACs, providing a valuable tool for targeted protein degradation and other applications .
Properties
Molecular Formula |
C19H21N5O7 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
5-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21N5O7/c20-23-21-5-6-29-7-8-30-9-10-31-12-1-2-13-14(11-12)19(28)24(18(13)27)15-3-4-16(25)22-17(15)26/h1-2,11,15H,3-10H2,(H,22,25,26) |
InChI Key |
MUZVVTSBAGZZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




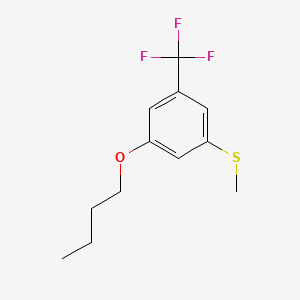
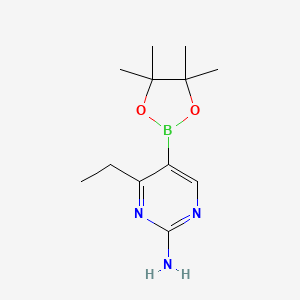
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)
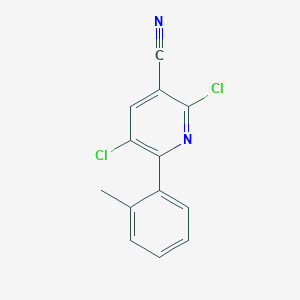
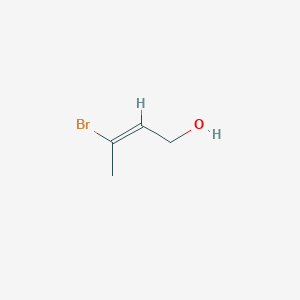


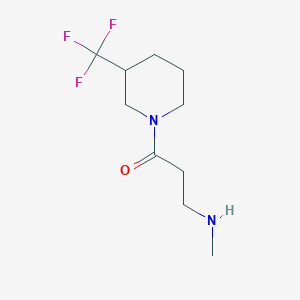
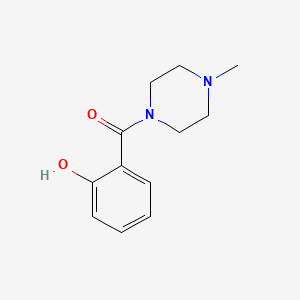
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
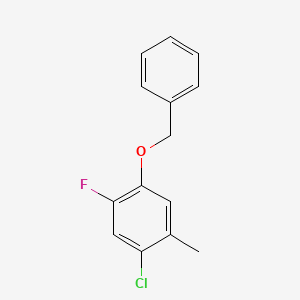
![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
